molecular formula C18H26N2O5 B1393499 4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid CAS No. 1216502-34-9

4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid

Cat. No. B1393499
CAS RN: 1216502-34-9
M. Wt: 350.4 g/mol
InChI Key: MSHBUESTDSAMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid (4-EBPB) is an organic compound used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. 4-EBPB can be synthesized using a variety of methods, including direct reaction of piperazine and 4-bromobenzoyl chloride, or by cyclization of the amide of 4-bromobenzoic acid. 4-EBPB is used in a variety of scientific research applications, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Piperazine Derivatives

Protected piperazines like 1-Boc-4-[2-(4-carboxyphenoxy)ethyl]piperazine are crucial intermediates in the synthesis of a wide range of piperazine derivatives. These derivatives are often used in pharmaceuticals and exhibit a broad spectrum of biological activities . The tert-butyloxycarbonyl (Boc) group specifically allows for the protection of the piperazine nitrogen, preventing unwanted side reactions during the synthesis process.

Peptide Synthesis

The Boc-protected amino group in this compound is instrumental in peptide synthesis. It provides a way to protect the amine functionality while other reactions are carried out on the peptide chain. After the synthesis is complete, the Boc group can be removed under mild acidic conditions without affecting the peptide backbone .

Drug Development

Due to its structural similarity to many biologically active molecules, 1-Boc-4-[2-(4-carboxyphenoxy)ethyl]piperazine is used in drug development, particularly in the creation of molecules that can interact with the central nervous system. Piperazine cores are found in many drugs, including antipsychotics and antidepressants .

Material Science

In material science, this compound can be used to modify the surface properties of materials. The carboxyphenoxy group can bind to various substrates, allowing the piperazine ring to interact with other molecules, which can be useful in creating new materials with specific properties .

Analytical Chemistry

In analytical chemistry, 1-Boc-4-[2-(4-carboxyphenoxy)ethyl]piperazine can be used as a standard or reference compound due to its well-defined structure and properties. It helps in the calibration of instruments and the validation of analytical methods .

Chemical Synthesis

This compound serves as a building block in organic synthesis. Its reactive groups can participate in multiple types of chemical reactions, making it a versatile reagent for constructing complex organic molecules .

Biological Studies

The compound’s ability to form stable complexes with various biomolecules makes it useful in biological studies. It can be used to probe the function of enzymes, receptors, and other proteins by acting as an inhibitor or a binding partner .

Ionic Liquids

The tert-butyloxycarbonyl group in this compound can be used to create ionic liquids, which are salts in the liquid state at room temperature. These ionic liquids have applications in green chemistry as environmentally friendly solvents for reactions and separations .

properties

IUPAC Name

4-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-13-24-15-6-4-14(5-7-15)16(21)22/h4-7H,8-13H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHBUESTDSAMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.